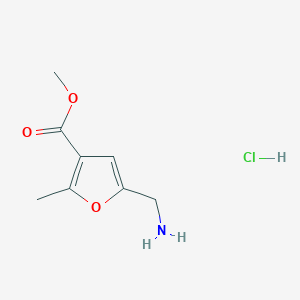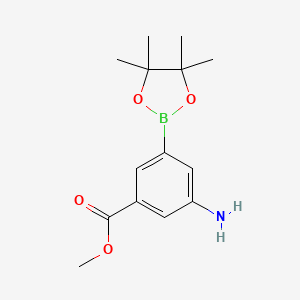
(5-氟-6-甲氧基吡啶-3-基)硼酸
描述
“(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It is a solid substance at 20 degrees Celsius and should be stored at temperatures between 0-10°C . This compound is sensitive to heat .
Molecular Structure Analysis
The molecular structure of “(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group, a methoxy group, and a fluorine atom attached at different positions . The average molecular weight is 170.934 Da .Chemical Reactions Analysis
While specific chemical reactions involving “(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” are not detailed in the search results, boronic acids are known to be used in various chemical reactions. For instance, they are used in the Suzuki-Miyaura cross-coupling reaction, an important reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .Physical And Chemical Properties Analysis
“(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” is a white to off-white powder . It has a molecular formula of C6H7BFNO3 . The InChI Key is ISDFOFZTZUILPE-UHFFFAOYSA-N .科学研究应用
传感器设计中的荧光猝灭
硼酸衍生物,如(5-氟-6-甲氧基吡啶-3-基)硼酸,以其荧光特性而闻名,可用于传感器设计。对2-甲氧基吡啶-3-基-3-硼酸(一种类似衍生物)的研究探讨了在各种溶剂中的荧光猝灭现象,提供了可以增强传感器技术的见解。该研究涉及稳态荧光测量,发现静态猝灭机制占主导地位(Melavanki, 2018)。
酰胺形成中的催化剂
硼酸衍生物,如(5-氟-6-甲氧基吡啶-3-基)硼酸,已被合成为催化剂,用于羧酸和胺之间的直接酰胺形成。这些催化剂在特定条件下表现出增强的反应性,展示了它们在有机合成中的潜力(Arnold et al., 2008)。
糖类感知和结合
在糖类感知领域,如(5-氟-6-甲氧基吡啶-3-基)硼酸等硼酸衍生物正受到关注。它们以结合含二醇化合物(如糖类)的能力而闻名。对类似硼酸衍生物与糖类结合相互作用的研究揭示了在生理pH下糖类感知的见解,这对于应用如糖尿病监测至关重要(Geethanjali et al., 2017)。
食品基质中果糖的还原
硼酸,包括(5-氟-6-甲氧基吡啶-3-基)硼酸等衍生物,已被研究用于特异性减少食品基质中的果糖。该研究侧重于它们与果糖等二醇结构形成酯的能力,在果汁中铺平了在食品技术中的应用道路(Pietsch & Richter, 2016)。
安全和危害
“(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye damage, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
属性
IUPAC Name |
(5-fluoro-6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWTXKZPAZAQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660175 | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |
CAS RN |
856250-60-7 | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)




![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)
amine](/img/structure/B1461602.png)
amine](/img/structure/B1461604.png)





